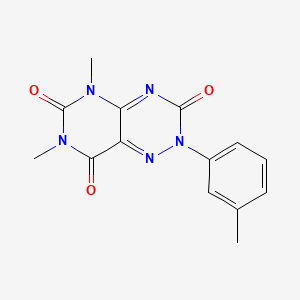
Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)- is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, specifically the 5,7-dimethyl-2-(3-methylphenyl) derivative, is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C14H13N5O3
- Molecular Weight : 285.29 g/mol
- CAS Registry Number : 7146-10-3
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimido derivatives. For instance:
- A derivative of pyrimido[5,4-e][1,2,4]triazine demonstrated significant antiviral activity against coxsackievirus B with an IC50 value of approximately 22 µM .
- The compound has shown effectiveness against various viruses including those causing poultry diseases such as Newcastle disease virus and avian influenza .
Cytoprotective Effects
Research indicates that pyrimido derivatives exhibit cytoprotective properties:
- Compounds derived from pyrimido[5,4-e][1,2,4]triazine have been noted for their ability to protect cells from rotenone-induced toxicity. Lead optimization studies revealed a high CC50/EC50 ratio (92 for one derivative), indicating a favorable therapeutic profile .
Antimicrobial Activity
The antimicrobial properties of related pyrimidine and triazine compounds have been documented:
- Various studies have indicated that these compounds can inhibit bacterial growth and may serve as potential leads for the development of new antibiotics .
Case Studies
The mechanisms through which these compounds exert their biological effects are still under investigation. However:
- Antiviral activity is believed to involve the inhibition of viral replication and interference with viral entry into host cells.
- Cytoprotective effects may be linked to the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms.
Propriétés
Numéro CAS |
65172-74-9 |
|---|---|
Formule moléculaire |
C14H13N5O3 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
5,7-dimethyl-2-(3-methylphenyl)pyrimido[4,5-e][1,2,4]triazine-3,6,8-trione |
InChI |
InChI=1S/C14H13N5O3/c1-8-5-4-6-9(7-8)19-13(21)15-11-10(16-19)12(20)18(3)14(22)17(11)2/h4-7H,1-3H3 |
Clé InChI |
COADKVMHGHITFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















